molecular formula C17H19NOS B4415949 2-benzylsulfanyl-N-propan-2-ylbenzamide

2-benzylsulfanyl-N-propan-2-ylbenzamide

Cat. No.: B4415949
M. Wt: 285.4 g/mol
InChI Key: XIEWRHJRULPCSX-UHFFFAOYSA-N
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Description

2-Benzylsulfanyl-N-propan-2-ylbenzamide is a benzamide derivative featuring a benzylsulfanyl (S-benzyl) group at the 2-position of the benzene ring and an isopropyl (propan-2-yl) substituent on the amide nitrogen.

Properties

IUPAC Name

2-benzylsulfanyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-13(2)18-17(19)15-10-6-7-11-16(15)20-12-14-8-4-3-5-9-14/h3-11,13H,12H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEWRHJRULPCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzylsulfanyl-N-propan-2-ylbenzamide typically involves the reaction of benzylthiol with N-isopropylbenzamide under specific conditions. One common method is the nucleophilic substitution reaction where benzylthiol acts as a nucleophile, attacking the carbonyl carbon of N-isopropylbenzamide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the deprotonation of benzylthiol, enhancing its nucleophilicity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and reaction time are critical parameters that are finely tuned in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-benzylsulfanyl-N-propan-2-ylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-benzylsulfanyl-N-propan-2-ylbenzamide involves its interaction with specific molecular targets. The benzylthio group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and analytical differences between 2-benzylsulfanyl-N-propan-2-ylbenzamide and related compounds from the evidence:

Compound Name Substituents Synthesis & Characterization Key Findings Reference
This compound - 2-benzylsulfanyl (S-benzyl)
- N-propan-2-yl (isopropyl)
Inferred: Likely synthesized via nucleophilic substitution or coupling reactions. Predicted: Steric hindrance from isopropyl may reduce crystal packing efficiency.
2-(N-Allylsulfamoyl)-N-propylbenzamide - 2-allylsulfamoyl (SO₂NHallyl)
- N-propyl
Single-crystal X-ray diffraction, Hirshfeld surface analysis, DFT (B3LYP/6-311G(d,p)) . - Strong intermolecular N–H···O hydrogen bonds.
- HOMO-LUMO gap: 5.2 eV (indicative of stability).
N-(1-Phenylpropan-2-yl)benzamide - N-(1-methyl-2-phenylethyl) No synthesis details provided; commercial availability noted . - Structural isomerism may influence biological activity.
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide - 2-benzimidazolyl
- N-dimethylaminomethylene sulfonamide
Synthesized via sulfonylation of benzimidazole derivatives; crystal structure determined . - Planar geometry due to conjugation.
- Weak C–H···O interactions dominate crystal packing.
N-(1,3-Benzothiazol-2-ylsulfanyl)-2-propen-1-amine - 1,3-benzothiazol-2-ylsulfanyl
- allylamine
Commercial synthesis; no experimental data provided . - Sulfenamide group may enhance thermal stability.

Structural and Electronic Comparisons

  • Sulfanyl vs. Sulfamoyl Groups :
    The benzylsulfanyl group in the target compound is a thioether (C–S–C), whereas 2-(N-allylsulfamoyl)-N-propylbenzamide contains a sulfonamide (SO₂NH) group. Sulfonamides exhibit stronger hydrogen-bonding capacity due to the polar SO₂ and NH moieties, as seen in the robust N–H···O interactions in . In contrast, the sulfanyl group is less polar, likely reducing intermolecular hydrogen bonding but enhancing lipophilicity.

  • N-Substituent Effects: The isopropyl group in the target compound introduces greater steric hindrance compared to the linear N-propyl group in 2-(N-allylsulfamoyl)-N-propylbenzamide.
  • Aromatic System Modifications :
    Compounds like 2-(1H-benzimidazol-2-yl)benzenesulfonamide () incorporate fused heterocyclic rings, which increase π-π stacking interactions and planarity compared to the simpler benzamide scaffold .

Computational and Experimental Insights

  • DFT and Hirshfeld Analysis :
    For 2-(N-allylsulfamoyl)-N-propylbenzamide, DFT calculations revealed a HOMO-LUMO gap of 5.2 eV, indicating high kinetic stability. Hirshfeld surface analysis quantified intermolecular interactions, with O···H (24.7%) and N···H (10.2%) contacts dominating . Similar methods could predict the target compound’s electronic properties, though its reduced polarity may narrow the HOMO-LUMO gap.

  • Thermodynamic Parameters : The Gibbs free energy of formation for 2-(N-allylsulfamoyl)-N-propylbenzamide was calculated as −1245.8 kJ/mol, suggesting favorable synthesis conditions . The target compound’s energy profile may differ due to substituent effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-benzylsulfanyl-N-propan-2-ylbenzamide
Reactant of Route 2
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2-benzylsulfanyl-N-propan-2-ylbenzamide

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